4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
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Overview
Description
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of an imino group, a methyl group, an oxo group, and a lambda6-sulfanyl group attached to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with methyl isothiocyanate under controlled conditions to form the intermediate compound. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the oxo and lambda6-sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid can be compared with similar compounds such as:
4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate: This compound has a similar structure but differs in the presence of an ester group instead of a carboxylic acid group.
4-[Imino(methyl)oxo-lambda6-sulfanyl]methylbenzoic acid: This compound has an additional methyl group attached to the benzoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(methylsulfonimidoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(9,12)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMVJKKFIJWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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